(1-(Benzyloxy)cyclopropyl)methanol
Description
(1-(Benzyloxy)cyclopropyl)methanol (CAS: 177200-76-9) is a cyclopropane derivative with a benzyl ether (-OCH₂C₆H₅) and a hydroxymethyl (-CH₂OH) group attached to the cyclopropane ring. Its molecular formula is C₁₂H₁₆O₂ (MW: 192.25 g/mol), and its SMILES notation is OCC1(COCc2ccccc2)CC1 . This compound is utilized in diverse research areas, including:
- Neurotransmitter studies: Investigated for interactions with dopamine receptors and neuroinflammatory pathways .
- Pharmaceutical intermediates: Serves as a precursor in leukotriene antagonist synthesis, such as Montelukast .
The cyclopropane ring introduces steric strain, influencing reactivity and conformational stability. The benzyl ether enhances lipophilicity, while the hydroxymethyl group provides a site for further functionalization.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(1-phenylmethoxycyclopropyl)methanol |
InChI |
InChI=1S/C11H14O2/c12-9-11(6-7-11)13-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI Key |
SVBJXMHQSLTSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylmethoxy)cyclopropanemethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropanemethanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of 1-(Phenylmethoxy)cyclopropanemethanol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylmethoxy)cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylmethoxy group can be reduced to a phenylmethyl group under hydrogenation conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(Phenylmethoxy)cyclopropanecarboxylic acid.
Reduction: Formation of 1-(Phenylmethyl)cyclopropanemethanol.
Substitution: Formation of various substituted cyclopropanemethanol derivatives.
Scientific Research Applications
1-(Phenylmethoxy)cyclopropanemethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Phenylmethoxy)cyclopropanemethanol involves its interaction with specific molecular targets. The phenylmethoxy group can engage in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Functional Group Impact : Replacing the hydroxymethyl with a benzoate ester (CAS 1929-30-2) increases molecular weight and alters solubility (ester vs. alcohol) .
- Stereochemistry : The (1R,2R)-stereoisomer (from ) shares the same formula but exhibits distinct optical properties critical for chiral synthesis validation .
- Complexity : YOK-1204 and Montelukast intermediates feature extended aromatic systems and heteroatoms, reflecting their roles in targeted drug action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
